Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a methyl ester group at the 2-position, a fluoro group at the 8-position, and an amino group linked to a 4-bromo-3-methylphenyl group at the 4-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The introduction of the fluoro group at the 8-position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The amino group linked to the 4-bromo-3-methylphenyl group can be introduced via nucleophilic aromatic substitution.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biology: It is used in the study of cell signaling pathways and as a fluorescent probe for imaging applications.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.
Enzyme Inhibition: By inhibiting topoisomerase enzymes, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent.
Fluorescent Properties: The presence of the fluoro group enhances the compound’s fluorescent properties, making it useful as a probe in biological imaging.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-chloro-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate
- Methyl 4-[(4-bromo-3-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
- Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-fluoroquinoline-2-carboxylate
Uniqueness
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its potential as a fluorescent probe and its efficacy as an anticancer agent compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-10-8-11(6-7-13(10)19)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-14(17)20/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYYZMCHYRIRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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